molecular formula C9H9FO3 B140637 3-(3-Fluorophenoxy)propanoic acid CAS No. 133077-42-6

3-(3-Fluorophenoxy)propanoic acid

Cat. No. B140637
CAS RN: 133077-42-6
M. Wt: 184.16 g/mol
InChI Key: TWGIQPNNPXKPLC-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H9FO3 . It can be synthesized by employing 3-(4-fluorophenoxy)propanenitrile as a starting reagent . It may be used as one of the reactants for the synthesis of 2,3-dihydro-6-fluoro-4H-1-benzopyran-4-one .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluorophenoxy)propanoic acid” consists of a propanoic acid group attached to a fluorophenoxy group . The exact 3D structure is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluorophenoxy)propanoic acid” are not fully detailed in the retrieved sources. It is known that it has a molecular weight of 184.17 .

Scientific Research Applications

Medicine

In the medical field, 3-(3-Fluorophenoxy)propanoic acid is explored for its potential as a building block in the synthesis of various pharmacologically active compounds. Its unique structure could be utilized in the development of new therapeutic agents, particularly those targeting receptor sites where the fluorophenoxy moiety may confer enhanced binding affinity or selectivity .

Agriculture

Agricultural research investigates the use of 3-(3-Fluorophenoxy)propanoic acid in the synthesis of herbicides. Its ability to disrupt plant growth by interfering with key physiological processes makes it a candidate for controlling invasive species or weeds that are resistant to traditional herbicides .

Material Science

In material science, this compound’s derivatives are being studied for their potential use in creating novel polymers. The fluorophenoxy group could impart materials with unique properties such as resistance to solvents and chemicals, making them suitable for specialized applications.

Environmental Science

Environmental scientists are interested in 3-(3-Fluorophenoxy)propanoic acid due to its potential degradation products and their environmental fate. Understanding its breakdown could help assess the environmental impact of new fluorinated compounds and aid in the development of more eco-friendly alternatives .

Biochemistry

Biochemists utilize 3-(3-Fluorophenoxy)propanoic acid in proteomics research. It can serve as a precursor for compounds that modify proteins or peptides, thereby helping to study protein function and interaction in a biological context .

Pharmacology

In pharmacology, the compound is used for the synthesis of experimental drugs. Its structural properties may influence the pharmacokinetics and pharmacodynamics of these new drugs, potentially leading to the discovery of compounds with improved efficacy and reduced side effects .

Safety and Hazards

Safety data sheets suggest that exposure to “3-(3-Fluorophenoxy)propanoic acid” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be used only in well-ventilated areas .

properties

IUPAC Name

3-(3-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGIQPNNPXKPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567999
Record name 3-(3-Fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenoxy)propanoic acid

CAS RN

133077-42-6
Record name 3-(3-Fluorophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133077-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Acetone (600 mL) is chilled using an ice/salt water bath, then chromium trioxide (14.45 g, 145 mmol) is added, followed by water (32 mL) and concentrated sulfuric acid (16 mL). The mixture is allowed to stir several minutes, then a solution of 3-(3-fluorophenoxy)-propan-1-ol (6.15 g, 36.1 mmol) in acetone (300 mL) is slowly added via an addition funnel over ˜1 h. The reaction is stirred at 0° C. for 5 h, and then 2-propanol (70 mL) is added. The reaction is filtered over diatomaceous earth, rinsed with acetone (˜100 mL), and the filtrate evaporated under reduced pressure, reconstituted in diethyl ether (500 mL), and washed with brine (2×500 mL). The organic layer is then dried over magnesium sulfate, filtered and evaporated under reduced pressure to afford the sub-title compound (6.00 g, 90%) as an off-white solid which is used without further purification: Rf 0.34 (95:5:0.5 dichloromethane/methanol/ammonium hydroxide); 1H NMR (300 MHz, CDCl3), δ2.85 (t, J=6.2 Hz, 2H), 4.23 (t, J=6.2 Hz, 2H), 6.59-6.70 (m, 3H), 7.18-7.24 (m, 1H), 7.30-9.60 (br s, 1H); 19F NMR (282 MHz, CDCl3), δ-112.01; APCI MS (negative mode) m/z 183 [C9H9FO3—H]−.
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
14.45 g
Type
catalyst
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (6.7 gm, 167 mmol) in water (20 mL) was added slowly to a neat mixture of 3-fluorophenol (8.9 gm, 79.5 mmol) and 3-bromopropionic acid (12.26 gm,80 mmol) as the reaction became exothermic. The mixture was refluxed gently for two hours and then allowed to cool and become semi-solid. Water was added to dissolve the semi-solid and then was acidified with concentrated HCl. The product was extracted into diethyl ether and the ethereal extract was dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was slurried in 4:1 hexanetbenzene to give crystalline 3-(3-fluorophenoxy) propionic acid. m.p.: 90-91° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
12.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Fluorophenol (8.9 g, 79.5 mmol) and 3-bromopropionic acid (12.24 g, 80.0 mmol) were placed in a flask. A solution of NaOH (6.7 g, 167 mmol) in 20 mL water was added slowly to the flask. The reaction mixture was heated to reflux for two hours and then cooled to room temperature and partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, and solvent was evaporated under reduced pressure to give 4.57 g (25 mmol, 31.4%) of 3-(3-fluoro-phenoxy)-propionic acid. MS: 185 (M+H)+.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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